molecular formula C5H8N4O B3002135 1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one CAS No. 2287335-00-4

1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Cat. No.: B3002135
CAS No.: 2287335-00-4
M. Wt: 140.146
InChI Key: NXRSGDVTQLWDHT-UHFFFAOYSA-N
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Description

1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a heterocyclic compound with a molecular formula of C5H8N4O and a molecular weight of 140.14 g/mol . It is characterized by a tetrazole ring fused with a cyclobutyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with sodium azide and carbon dioxide under high pressure and temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclobutyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is unique due to its specific ring structure and the presence of both cyclobutyl and tetrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-cyclobutyl-1H-tetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c10-5-6-7-8-9(5)4-2-1-3-4/h4H,1-3H2,(H,6,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRSGDVTQLWDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=O)NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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